molecular formula C15H16N2O2 B095992 2-amino-N-(4-ethoxyphenyl)benzamide CAS No. 19562-43-7

2-amino-N-(4-ethoxyphenyl)benzamide

Cat. No. B095992
CAS RN: 19562-43-7
M. Wt: 256.3 g/mol
InChI Key: BSWXUOKYYNLILZ-UHFFFAOYSA-N
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Description

The compound "2-amino-N-(4-ethoxyphenyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. Although the provided papers do not directly discuss "2-amino-N-(4-ethoxyphenyl)benzamide," they do provide insights into the synthesis, characterization, and biological evaluation of structurally related benzamide compounds.

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions, as seen in the preparation of N-(5-amino-2,4-diethoxyphenyl)benzamide, where acylation and reduction reactions were employed . Similarly, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives was achieved through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives . These methods suggest that the synthesis of "2-amino-N-(4-ethoxyphenyl)benzamide" could potentially be carried out through similar acylation reactions using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring. The papers describe the characterization of these compounds using various techniques such as infrared spectra, NMR, elemental analysis, and mass spectrometry . These techniques would be applicable for analyzing the molecular structure of "2-amino-N-(4-ethoxyphenyl)benzamide" to confirm its identity and purity.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions depending on their substituents. The papers do not provide specific reactions for "2-amino-N-(4-ethoxyphenyl)benzamide," but they do mention the biological evaluation of similar compounds, indicating that these derivatives can interact with biological targets such as enzymes and receptors . This suggests that "2-amino-N-(4-ethoxyphenyl)benzamide" may also undergo chemical reactions relevant to its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For instance, the presence of different substituents can affect the compound's ability to form crystalline forms, as seen with the polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide . The electronic properties, such as the HOMO-LUMO energy gap, can also be determined using computational methods like density functional theory (DFT), which provides insights into the compound's stability and reactivity . These analyses would be relevant for understanding the properties of "2-amino-N-(4-ethoxyphenyl)benzamide."

Scientific Research Applications

  • Antioxidant Activity : Amino-substituted benzamide derivatives, including compounds similar to 2-amino-N-(4-ethoxyphenyl)benzamide, have been studied for their potential as antioxidants. These compounds can scavenge free radicals, with the primary amino group undergoing a complex, pH-dependent oxidation process. This ability to scavenge free radicals underpins their antioxidant activity (Jovanović et al., 2020).

  • Anticonvulsant Properties : Derivatives like 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, related to 2-amino-N-(4-ethoxyphenyl)benzamide, have been synthesized and shown effective in anticonvulsant models. They were found to be superior to phenytoin in certain seizure tests, indicating significant potential in treating convulsions (Lambert et al., 1995).

  • Neuroleptic Activity : Research on benzamides like 2-amino-N-(4-ethoxyphenyl)benzamide has led to the development of potential neuroleptics. Compounds in this category have shown inhibitory effects on stereotyped behavior in rats, indicating their potential use in treating psychosis (Iwanami et al., 1981).

  • Antimicrobial and Antioxidant Activities : New benzamide derivatives from endophytic Streptomyces have shown promising antimicrobial and antioxidant activities. This suggests potential applications of 2-amino-N-(4-ethoxyphenyl)benzamide derivatives in microbial inhibition and oxidative stress mitigation (Yang et al., 2015).

Safety And Hazards

The safety data sheet for “2-amino-N-(4-ethoxyphenyl)benzamide” indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood . In case of exposure or concern, medical attention or advice should be sought .

properties

IUPAC Name

2-amino-N-(4-ethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-19-12-9-7-11(8-10-12)17-15(18)13-5-3-4-6-14(13)16/h3-10H,2,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWXUOKYYNLILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353730
Record name 2-amino-N-(4-ethoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(4-ethoxyphenyl)benzamide

CAS RN

19562-43-7
Record name 2-amino-N-(4-ethoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SY Abbas, MAMS El-Sharief, WM Basyouni… - European Journal of …, 2013 - Elsevier
New series of thiourea derivatives incorporating a hippuric acid moiety have been synthesized through the reaction of 4-hippuric acid isothiocyanate with various nitrogen nucleophiles …
Number of citations: 72 www.sciencedirect.com

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